molecular formula C13H19NOS B044850 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol CAS No. 123768-22-9

1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol

Cat. No. B044850
M. Wt: 237.36 g/mol
InChI Key: SIYVVNNATKPDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a versatile molecule that possesses unique chemical and physical properties, making it an ideal candidate for use in a wide range of applications, including scientific research.

Mechanism Of Action

The mechanism of action of 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol is not fully understood. However, it is believed that 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol can interact with metal ions and form chelate complexes, which can then be detected using fluorescence spectroscopy.

Biochemical And Physiological Effects

1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including multiple sclerosis and psoriasis. 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol has also been shown to modulate the immune system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol in lab experiments is its high sensitivity and selectivity for metal ions. 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol can be toxic and should be handled with care.

Future Directions

There are several future directions for research on 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol. One possible direction is the development of new fluorescent probes based on 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol for the detection of other metal ions. Another direction is the synthesis of new MOFs using 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol as a ligand for gas storage and separation applications. Additionally, more research is needed to fully understand the mechanism of action of 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol and its potential applications in the treatment of various diseases.

Synthesis Methods

1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminothiophenol with acetone in the presence of sulfuric acid. The resulting product is then treated with methyl iodide to obtain 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol.

Scientific Research Applications

1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.

properties

CAS RN

123768-22-9

Product Name

1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

1-(2,3-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C13H19NOS/c1-12(2,15)9-13(3)14(4)10-7-5-6-8-11(10)16-13/h5-8,15H,9H2,1-4H3

InChI Key

SIYVVNNATKPDRN-UHFFFAOYSA-N

SMILES

CC1(N(C2=CC=CC=C2S1)C)CC(C)(C)O

Canonical SMILES

CC1(N(C2=CC=CC=C2S1)C)CC(C)(C)O

synonyms

2-Benzothiazoleethanol,2,3-dihydro--alpha-,-alpha-,2,3-tetramethyl-(9CI)

Origin of Product

United States

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